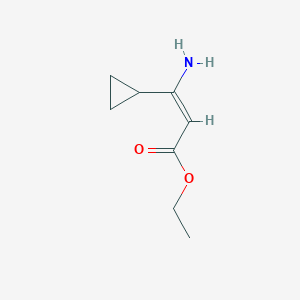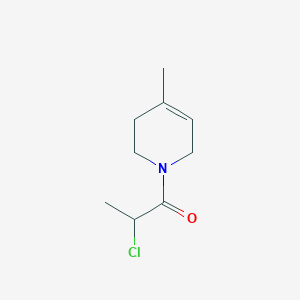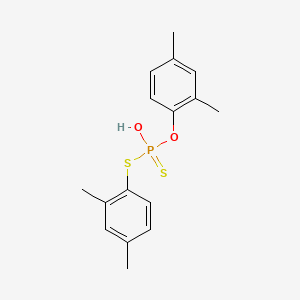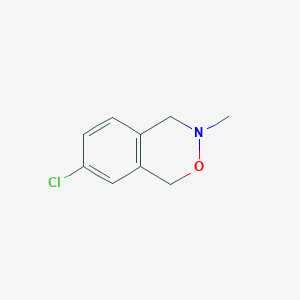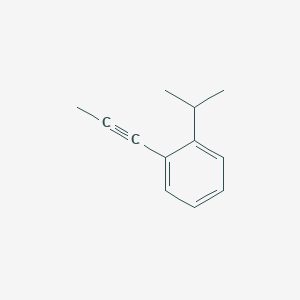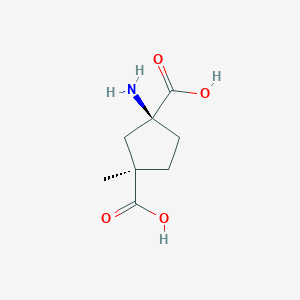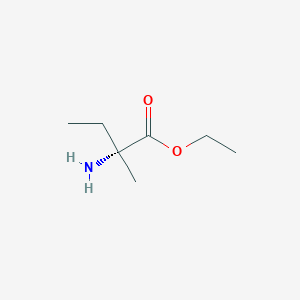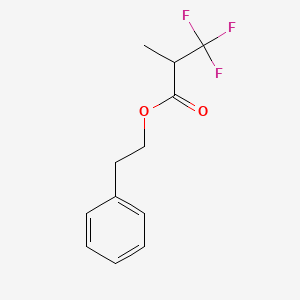
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is an organic compound that belongs to the class of fluorinated esters. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the molecule imparts high thermal stability, resistance to oxidation, and unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester typically involves the esterification of 3,3,3-Trifluoro-2-methyl-propionic acid with phenethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,3,3-Trifluoro-2-methyl-propionic acid and phenethyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3,3,3-Trifluoro-2-methyl-propionic acid and phenethyl alcohol.
Reduction: 3,3,3-Trifluoro-2-methyl-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, the ester may act as a prodrug, undergoing hydrolysis to release the active 3,3,3-Trifluoro-2-methyl-propionic acid, which can then interact with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Methyl 3,3,3-Trifluoropropionate
- Ethyl 3,3,3-Trifluoropropionate
Uniqueness
3,3,3-Trifluoro-2-methyl-propionicacid phenethyl ester is unique due to the presence of both the trifluoromethyl group and the phenethyl ester moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-phenylethyl 3,3,3-trifluoro-2-methylpropanoate |
InChI |
InChI=1S/C12H13F3O2/c1-9(12(13,14)15)11(16)17-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
OFMDZHRBKBHCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)


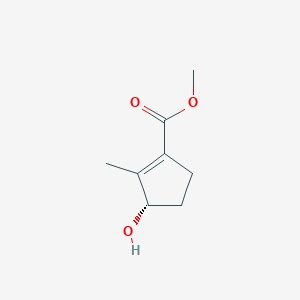
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
